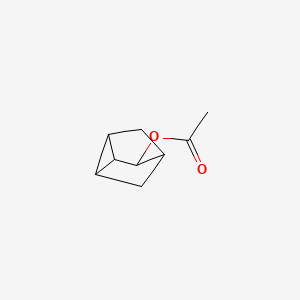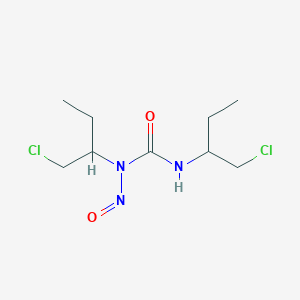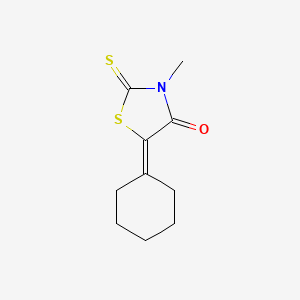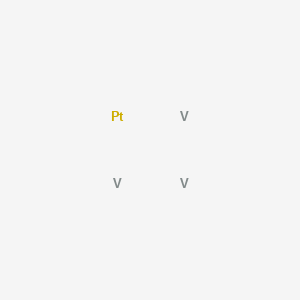
Platinum--vanadium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum–vanadium (1/3) is an intermetallic compound consisting of platinum and vanadium in a 1:3 ratio. This compound is notable for its unique properties, which arise from the combination of platinum’s catalytic abilities and vanadium’s diverse oxidation states. The compound is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of platinum–vanadium (1/3) typically involves the reduction of vanadium pentoxide (V₂O₅) with platinum salts under high-temperature conditions. One common method is the carbothermal reduction process, where a mixture of vanadium oxide and platinum is heated in the presence of a reducing agent like carbon at temperatures above 1300°C .
Industrial Production Methods: Industrial production of platinum–vanadium (1/3) often employs a combination of smelting and leaching processes. The vanadium source is first reduced to vanadium nitride using a microwave-assisted precipitation process, followed by nitridation at 1150°C . The platinum component is then introduced through a high-temperature alloying process.
Análisis De Reacciones Químicas
Types of Reactions: Platinum–vanadium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides and platinum oxides.
Reduction: It can be reduced using hydrogen gas, leading to the formation of lower oxidation state vanadium compounds and metallic platinum.
Substitution: The platinum atoms can be substituted with other transition metals in certain conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Other transition metal salts in a molten state.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) and platinum oxide (PtO₂).
Reduction: Vanadium dioxide (VO₂) and metallic platinum.
Substitution: Mixed metal alloys.
Aplicaciones Científicas De Investigación
Platinum–vanadium (1/3) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which platinum–vanadium (1/3) exerts its effects is primarily through its catalytic properties. The platinum component facilitates the activation of hydrogen molecules, while the vanadium component can undergo various oxidation states, allowing for complex redox reactions . This combination makes it an effective catalyst in processes such as hydrogenation and dehydrogenation.
Comparación Con Compuestos Similares
Platinum–ruthenium: Known for its catalytic properties in fuel cells.
Platinum–palladium: Used in catalytic converters for automotive applications.
Vanadium–titanium: Utilized in high-strength alloys.
Uniqueness: Platinum–vanadium (1/3) is unique due to the synergistic effects of platinum and vanadium. The combination allows for a broader range of catalytic applications and enhanced stability under various conditions .
Propiedades
Número CAS |
12166-02-8 |
|---|---|
Fórmula molecular |
PtV3 |
Peso molecular |
347.91 g/mol |
Nombre IUPAC |
platinum;vanadium |
InChI |
InChI=1S/Pt.3V |
Clave InChI |
LHNDQINPIYYYRT-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


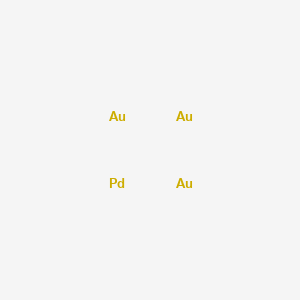
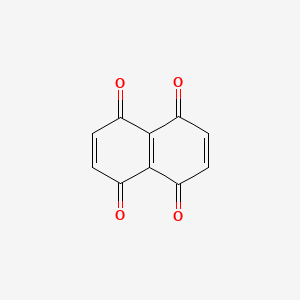

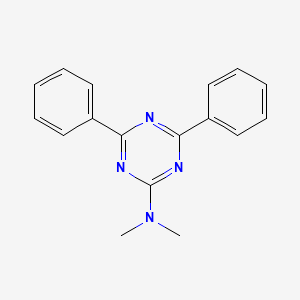

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
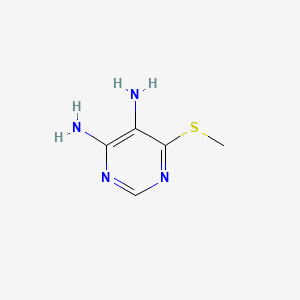
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
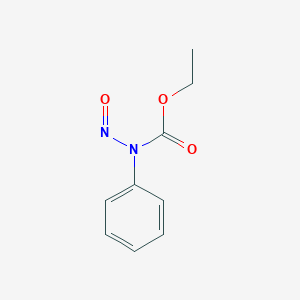
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
